

# maralixibat mechanism of action in cholestatic liver disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Mechanism of Action of **Maralixibat** in Cholestatic Liver Disease

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Maralixibat (brand name Livmarli®) is a selective, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] It is approved for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC).[4][5][6] In cholestatic liver diseases, the normal flow of bile from the liver is impaired, leading to the accumulation of bile acids systemically. This accumulation is a primary driver of liver damage and debilitating symptoms, most notably severe pruritus.[3] Maralixibat's mechanism of action directly targets the enterohepatic circulation of bile acids, offering a novel therapeutic approach to mitigate the effects of cholestasis.[2][7] By blocking the reabsorption of bile acids in the terminal ileum, maralixibat increases their excretion in feces, thereby reducing the total bile acid pool in the body, which alleviates pruritus and may reduce bile acid-mediated liver injury.[2][4][5]

# **Core Mechanism of Action: IBAT Inhibition**

Under normal physiological conditions, approximately 95% of bile acids are reabsorbed in the terminal ileum via the ileal bile acid transporter (IBAT) and returned to the liver through the

# Foundational & Exploratory





portal circulation.[1][8] This process is known as the enterohepatic circulation. In cholestatic conditions, this recirculation contributes to a toxic buildup of bile acids in the liver and bloodstream.[4]

**Maralixibat** acts locally in the gut to inhibit IBAT.[8] This inhibition is reversible and highly selective.[2] By blocking this transporter, **maralixibat** interrupts the enterohepatic circulation, leading to several key downstream effects:

- Reduced Bile Acid Reabsorption: The primary effect is the significant reduction in the uptake
  of bile acids from the intestine.[1][5]
- Increased Fecal Bile Acid Excretion: Bile acids that are not reabsorbed are excreted in the feces.[2][4]
- Lowered Serum Bile Acid (sBA) Levels: The reduced reabsorption and increased excretion lead to a decrease in the overall bile acid pool, which is reflected in lower concentrations of serum bile acids.[5][8]
- Alleviation of Cholestatic Symptoms: The reduction in systemic bile acids is directly correlated with the improvement of cholestatic symptoms, particularly pruritus.[4][9][10]

This targeted action in the gastrointestinal tract is a key feature of **maralixibat**, as its minimal systemic absorption reduces the potential for off-target effects.[2][6]





Click to download full resolution via product page

Caption: Maralixibat inhibits IBAT in the ileum, disrupting enterohepatic circulation.

# **Quantitative Data from Clinical Trials**



The efficacy of **maralixibat** in reducing serum bile acids and improving pruritus has been demonstrated in several key clinical trials.

Table 1: Efficacy of Maralixibat in Alagille Syndrome

(ICONIC Study)

| Parameter                                  | Population                                     | Result                                                       | Statistical<br>Significance | Reference |
|--------------------------------------------|------------------------------------------------|--------------------------------------------------------------|-----------------------------|-----------|
| Change in sBA                              | mITT* population<br>(randomized<br>withdrawal) | LS Mean<br>Difference vs.<br>Placebo: -117.28<br>µmol/L      | p = 0.0464                  | [11]      |
| Change in sBA                              | Overall population (Baseline to Week 48)       | Mean Reduction:<br>-96 μmol/L                                | p = 0.0058                  | [12]      |
| Change in<br>Pruritus                      | Randomized<br>withdrawal<br>period             | LS Mean Difference vs. Placebo (ItchRO(Obs)**): -1.48 points | p < 0.0001                  | [11]      |
| Change in<br>Pruritus                      | Overall population (Baseline to Week 48)       | Mean Reduction<br>(ItchRO(Obs)):<br>-1.6 points              | p < 0.0001                  | [12]      |
| Clinically Meaningful Pruritus Improvement | Overall<br>population (at 1<br>year)           | 84% of patients had ≥1-point ItchRO(Obs) improvement         | N/A                         | [13]      |

<sup>\*</sup>mITT (modified Intent-to-Treat): Patients with sBA reduction  $\geq$  50% at week 12 or 18.[11] \*\*ItchRO(Obs): Itch Reported Outcome (Observer); a 0-4 scale where a  $\geq$ 1.0 point change is clinically meaningful.[13]





Table 2: Efficacy of Maralixibat in Progressive Familial Intrahepatic Cholestasis (INDIGO & MARCH-PFIC

Studies)

| Parameter Parameter   | Population / Study                        | Result                                                                                | Reference |
|-----------------------|-------------------------------------------|---------------------------------------------------------------------------------------|-----------|
| sBA Response          | INDIGO (Phase 2, nt-<br>BSEP*** patients) | 7 of 19 patients<br>achieved sBA<br>response****                                      | [14][15]  |
| Pruritus Reduction    | MARCH-PFIC (Phase<br>3)                   | Primary endpoint: reduction in pruritus severity as measured by the ItchRO(Obs) scale | [3]       |
| Native Liver Survival | INDIGO (Phase 2,<br>sBA responders)       | All 7 sBA responders<br>remained liver<br>transplant-free after<br>>5 years           | [15]      |

<sup>\*\*\*</sup>nt-BSEP: Patients with at least one non-truncating mutation in the BSEP gene.[14] \*\*\*\*sBA Response: Defined as a reduction in sBAs of >75% from baseline or concentrations <102.0  $\mu$ mol/L.[14][15]

Table 3: Efficacy of Maralixibat in Primary Sclerosing

Cholangitis (PSC) (Pilot Study)

| Parameter             | Population                                         | Result                                      | Statistical<br>Significance | Reference |
|-----------------------|----------------------------------------------------|---------------------------------------------|-----------------------------|-----------|
| Change in sBA         | Patients with baseline sBA above normal            | Mean Reduction:<br>-40.0% (-22.3<br>μmol/L) | p = 0.004                   | [16]      |
| Change in<br>Pruritus | Patients with severe baseline pruritus (ItchRO ≥3) | Mean Reduction:<br>-70%                     | p = 0.0078                  | [16]      |



# Experimental Protocols: Key Clinical Trial Methodologies ICONIC Study (ALGS) - NCT02160782

The ICONIC trial was a pivotal Phase 2b, randomized, placebo-controlled, drug-withdrawal study designed to evaluate the efficacy and safety of **maralixibat** in children with Alagille syndrome.[12][13]

- Objective: To assess the effect of maralixibat on serum bile acids and cholestatic pruritus.
   [12]
- Patient Population: Children (aged 1 to 18 years) with ALGS, confirmed cholestasis (sBA >3x upper limit of normal), and intractable pruritus.[11][12]
- Study Design:
  - Open-Label Run-in (18 weeks): All participants received maralixibat at a dose of 380 μg/kg once daily.[11][12]
  - Randomized Withdrawal (4 weeks): Participants who responded to treatment were
     randomized 1:1 to either continue receiving maralixibat or switch to a placebo.[11][12]
  - Open-Label Treatment (26 weeks): All participants subsequently received open-label maralixibat.[11][13]
  - Long-Term Extension: An optional long-term open-label extension period followed, with data reported for up to 4 years.[12][13]
- Primary Endpoint: The change in sBA levels from the start to the end of the 4-week randomized withdrawal phase in a modified intent-to-treat population.[11]
- Secondary Endpoints: Included the change in pruritus as assessed by the ItchRO(Obs) score during the withdrawal period and changes in sBA and pruritus from baseline to week 48.[11][12]





Click to download full resolution via product page

Caption: Workflow of the ICONIC Phase 2b randomized drug withdrawal study.

# MARCH-PFIC Study (PFIC) - NCT03905330

The MARCH-PFIC trial was a Phase 3, global, randomized, double-blind, placebo-controlled study.[3][6]

- Objective: To evaluate the efficacy and safety of maralixibat for the treatment of pruritus in pediatric patients with PFIC.[3]
- Patient Population: Pediatric patients (aged 1 to 17 years) with PFIC, specifically those with residual BSEP function (e.g., PFIC2 non-truncating mutations).[3]
- Study Design: The trial evaluated **maralixibat** versus placebo for a six-month period, followed by a long-term open-label extension where all patients received **maralixibat**.[3]
- Primary Endpoint: A reduction in the severity of pruritus as measured by the ItchRO(Obs)
   scale.[3]

# Logical Pathway: From IBAT Inhibition to Clinical Benefit

The therapeutic rationale for **maralixibat** is based on a clear, logical progression from molecular target engagement to clinical symptom improvement. The inhibition of IBAT is the initiating event that sets off a cascade, directly addressing the underlying pathophysiology of cholestatic pruritus.





Click to download full resolution via product page

**Caption:** Logical flow from **maralixibat**'s target engagement to clinical outcomes.

### Conclusion

Maralixibat represents a targeted therapeutic strategy for cholestatic liver diseases, directly addressing the bile acid overload that drives pathology and symptoms. Its mechanism as a selective IBAT inhibitor is well-characterized, interrupting the enterohepatic circulation to lower systemic bile acid levels. This mechanism is supported by robust clinical trial data demonstrating significant and durable reductions in both serum bile acids and the primary clinical complaint of pruritus. The focused, local action of maralixibat in the intestine minimizes



systemic exposure, contributing to its favorable safety profile. For drug development professionals and researchers, **maralixibat** serves as a successful example of targeting a key transporter to achieve a clinically meaningful impact in rare liver diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the therapeutic class of Maralixibat Chloride? [synapse.patsnap.com]
- 3. Mirum Pharmaceuticals Initiates Phase 3 Clinical Trial for Pediatric Patients with Progressive Familial Intrahepatic Cholestasis [prnewswire.com]
- 4. How LIVMARLI Works | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 5. Maralixibat: First Approval | springermedizin.de [springermedizin.de]
- 6. How LIVMARLI Works | LIVMARLI® (maralixibat) | Official HCP Site [livmarlihcp.com]
- 7. What clinical trials have been conducted for Maralixibat Chloride? [synapse.patsnap.com]
- 8. Maralixibat LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maralixibat Reduces Serum Bile Acids and Improves Cholestatic Pruritus in Adolescents With Alagille Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Review Maralixibat (Livmarli) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Maralixibat Treatment Significantly Reduces Pruritus and Serum Bile Acids in Patients with Alagille Syndrome: Results from a Randomized Phase II Study with 4 Years of Follow-Up | Semantic Scholar [semanticscholar.org]
- 13. Efficacy | LIVMARLI® (maralixibat) | HCP [livmarlihcp.com]
- 14. Maralixibat for the treatment of PFIC: Long-term, IBAT inhibition in an open-label, Phase 2 study PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]



- 16. Safety, tolerability, and efficacy of maralixibat in adults with primary sclerosing cholangitis: Open-label pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [maralixibat mechanism of action in cholestatic liver disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675085#maralixibat-mechanism-of-action-incholestatic-liver-disease]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com